molecular formula C7H8N2O3 B13402391 N,N,3-trideuterio-4-methoxy-2-nitroaniline

N,N,3-trideuterio-4-methoxy-2-nitroaniline

Cat. No.: B13402391
M. Wt: 171.17 g/mol
InChI Key: QFMJFXFXQAFGBO-JJBFAFJOSA-N
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Description

4-Methoxy-2-nitroaniline-d3 is a deuterated derivative of 4-Methoxy-2-nitroaniline, an aromatic compound with the molecular formula C7H8N2O3. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring. The deuterated version, 4-Methoxy-2-nitroaniline-d3, is often used in scientific research for its unique isotopic properties.

Preparation Methods

The synthesis of 4-Methoxy-2-nitroaniline-d3 typically involves the nitration of 4-Methoxyaniline followed by the introduction of deuterium. The nitration process involves treating 4-Methoxyaniline with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting 4-Methoxy-2-nitroaniline is then subjected to deuteration using deuterium oxide (D2O) or other deuterium sources under specific conditions .

Chemical Reactions Analysis

4-Methoxy-2-nitroaniline-d3 undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxy-2-nitroaniline-d3 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitroaniline-d3 involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in various biochemical reactions, influencing the compound’s overall activity. The deuterium atoms in the compound provide stability and help in tracing the compound’s metabolic fate .

Comparison with Similar Compounds

4-Methoxy-2-nitroaniline-d3 can be compared with other similar compounds such as:

    2-Methoxy-4-nitroaniline: This compound has the methoxy and nitro groups in different positions on the aniline ring, leading to different chemical properties and reactivity.

    4-Amino-3-nitroanisole: This compound has an amino group instead of a methoxy group, resulting in different reactivity and applications.

    2-Nitro-p-anisidine: This is another positional isomer with distinct chemical properties and uses .

4-Methoxy-2-nitroaniline-d3 stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in tracing and studying complex biochemical pathways.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

171.17 g/mol

IUPAC Name

N,N,3-trideuterio-4-methoxy-2-nitroaniline

InChI

InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i4D/hD2

InChI Key

QFMJFXFXQAFGBO-JJBFAFJOSA-N

Isomeric SMILES

[2H]C1=C(C=CC(=C1[N+](=O)[O-])N([2H])[2H])OC

Canonical SMILES

COC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

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